molecular formula C13H21NO3 B5000684 1-anilino-3-(2-ethoxyethoxy)-2-propanol

1-anilino-3-(2-ethoxyethoxy)-2-propanol

Cat. No.: B5000684
M. Wt: 239.31 g/mol
InChI Key: RGZMPEVBYDPYFI-UHFFFAOYSA-N
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Description

1-Anilino-3-(2-ethoxyethoxy)-2-propanol is a tertiary alcohol derivative with a phenylamino (anilino) group at position 1 and a 2-ethoxyethoxy substituent at position 3 of the propanol backbone. The ethoxyethoxy group confers hydrophilicity and flexibility, making it suitable for applications in organic synthesis, solubilizing agents, or intermediates in pharmaceutical chemistry .

Properties

IUPAC Name

1-anilino-3-(2-ethoxyethoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-2-16-8-9-17-11-13(15)10-14-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZMPEVBYDPYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC(CNC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their substituents, and functional attributes:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-Anilino-3-(2-ethoxyethoxy)-2-propanol Anilino (C₆H₅NH-), 2-ethoxyethoxy (C₂H₅OCH₂CH₂O-) C₁₃H₂₁NO₃ ~263.32 (calculated) Likely intermediate for surfactants or drug synthesis; moderate polarity due to ether linkages
1-Anilino-3-(butylamino)-2-propanol Anilino, butylamino (C₄H₉NH-) C₁₃H₂₂N₂O 222.33 Higher basicity (pKa ~14.02); lower solubility in polar solvents due to alkylamino group
1-(Diethylamino)-3-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}-2-propanol Diethylamino, isopropylaminomethyl-methoxyphenoxy C₁₉H₃₃N₃O₂ ~359.50 Branched amine groups enhance lipid solubility; potential β-blocker or receptor ligand
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) Decanoylamino, morpholino C₂₂H₃₆N₂O₂ ~384.54 Inhibitor of glucosylceramide synthase; chemosensitizer in cancer therapy
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol Nitroimidazolyl, methoxy C₇H₁₁N₃O₄ ~201.18 Hypoxia-selective radiation sensitizer; bioreductive binding to macromolecules
Tripropylene glycol monomethyl ether Tripropylene glycol, methyl ether C₁₀H₂₂O₄ 206.28 Industrial solvent; low toxicity; high boiling point

Key Findings from Comparative Studies

Polarity and Solubility: The ethoxyethoxy group in this compound enhances water solubility compared to alkylamino analogs like 1-anilino-3-(butylamino)-2-propanol . Tripropylene glycol monomethyl ether (MW 206.28) shares similar ether linkages but lacks aromaticity, resulting in lower toxicity and broader industrial use .

Biological Activity: PDMP’s morpholino and decanoylamino groups enable potent inhibition of glycosphingolipid biosynthesis, a mechanism absent in the target compound .

Synthetic Utility: Compounds like 1-(diethylamino)-3-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}-2-propanol demonstrate the role of aromatic ethers in designing receptor-targeted molecules, whereas the ethoxyethoxy group may serve as a solubilizing moiety in prodrugs .

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